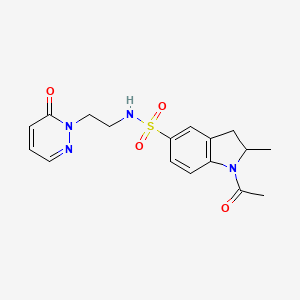![molecular formula C28H24ClN5O B2710058 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline CAS No. 1115897-51-2](/img/structure/B2710058.png)
2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the piperazine moiety: The quinoline derivative can be reacted with 1-(3-chlorophenyl)piperazine under nucleophilic substitution conditions.
Formation of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with an aromatic aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or quinoline moieties.
Reduction: Reduction reactions can be employed to modify the quinoline ring or the oxadiazole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the piperazine moiety may yield N-oxides, while substitution reactions on the quinoline ring could introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structure suggests it may interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, such as dyes, pigments, and polymers. Its unique properties may also make it suitable for use in advanced materials.
作用機序
The mechanism of action of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can involve binding to active sites, altering protein conformation, or affecting signal transduction pathways.
類似化合物との比較
Similar Compounds
Quinoline derivatives: Compounds such as quinine and chloroquine share the quinoline core and have well-known medicinal properties.
Piperazine derivatives: Compounds like fluphenazine and trifluoperazine are piperazine derivatives used in antipsychotic medications.
Oxadiazole derivatives: Compounds such as furazolidone and nitrofurazone are oxadiazole derivatives with antimicrobial properties.
Uniqueness
What sets 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline apart is its combination of these three distinct moieties, which may confer unique biological activities and chemical properties. This makes it a valuable compound for further research and development.
特性
IUPAC Name |
5-[2-[4-(3-chlorophenyl)piperazin-1-yl]quinolin-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClN5O/c1-19-9-11-20(12-10-19)27-31-28(35-32-27)24-18-26(30-25-8-3-2-7-23(24)25)34-15-13-33(14-16-34)22-6-4-5-21(29)17-22/h2-12,17-18H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUJQVSCFNMUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCN(CC5)C6=CC(=CC=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide](/img/structure/B2709977.png)




![3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2709983.png)


![N-[(2H-1,3-benzodioxol-5-yl)[(3-methoxyphenyl)formamido]methyl]-3-methoxybenzamide](/img/structure/B2709987.png)
![2-(2,4-difluorophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2709990.png)
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2709991.png)
![2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid](/img/structure/B2709993.png)

![2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2709996.png)
